4-(Cyclopropylmethoxy)phenol
Overview
Description
“4-(Cyclopropylmethoxy)phenol” is a chemical compound with the molecular formula C10H12O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
A process for preparing 4-[2-(cyclopropyl methoxy)ethyl) phenol from P-chlorophenol includes such steps as phenohydroxy protecting, Grignard reacting, etherifying and hydrolyzing for removing .Molecular Structure Analysis
The molecular structure of “4-(Cyclopropylmethoxy)phenol” is characterized by a molecular weight of 164.20 g/mol . The InChI code for the compound isInChI=1S/C10H12O2/c11-9-3-5-10 (6-4-9)12-7-8-1-2-8/h3-6,8,11H,1-2,7H2
. Physical And Chemical Properties Analysis
“4-(Cyclopropylmethoxy)phenol” has a molecular weight of 164.2 g/mol . It is a powder with a melting point of 49-52 degrees Celsius . The compound has a storage temperature of room temperature .Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis and Evaluation in Pharmacology : 4-(Cyclopropylmethoxy)phenol derivatives, such as N-cyclopropylmethyl-4,14-dimethoxymorphinan, have been synthesized and evaluated for their pharmacological properties. These derivatives showed varying levels of agonism and antagonist activity at opioid receptors (Schmidhammer, Jennewein, & Smith, 1991).
Chemical Synthesis and Mechanism
- Mechanism of Intramolecular Reactions : Investigations into the reactions of specific carbene complexes with alkynes led to the production of phenol products, including those related to 4-(Cyclopropylmethoxy)phenol (Anderson et al., 1993).
- Selective Synthesis Using Cyclodextrins : Cyclodextrins have been used in the selective synthesis of 4-(Hydroxymethyl)phenol from phenol, showcasing the utility of 4-(Cyclopropylmethoxy)phenol derivatives in chemical modifications (Morozumi, Uetsuka, Komiyama, & Pitha, 1991).
Molecular Docking and Quantum Chemical Calculations
- Computational Studies : The molecular structure and spectroscopic data of related compounds have been analyzed using density functional theory, providing insights into their chemical behavior (Viji et al., 2020).
Environmental and Biological Studies
- Endocrine-Disrupting Studies : Synthesized nonylphenol isomers, related to 4-(Cyclopropylmethoxy)phenol, were used for biological and environmental studies focusing on their endocrine-disrupting properties (Boehme et al., 2010).
Oxidation Mechanisms and Catalysis
- Oxidation in Rhodococcus sp. : The oxidation mechanism of 4-Nitrophenol by Rhodococcus sp. offers insights into how similar phenol compounds, like 4-(Cyclopropylmethoxy)phenol, might undergo biochemical transformations (Takeo et al., 2008).
Spectroscopic and Electrochemical Analysis
- Spectroscopic Investigations : Studies on 2-methoxy-4(phenyliminomethyl)phenol, which shares similarities with 4-(Cyclopropylmethoxy)phenol, help in understanding the spectroscopic properties and potential applications of such compounds (Hijas et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-(cyclopropylmethoxy)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,11H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFZFASAZLTLEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548487 | |
Record name | 4-(Cyclopropylmethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)phenol | |
CAS RN |
63659-24-5 | |
Record name | 4-(Cyclopropylmethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50548487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(cyclopropylmethoxy)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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